Methyl 3-(chlorosulfonyl)-5-methoxybenzoate
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Overview
Description
Methyl 3-(chlorosulfonyl)-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-methoxybenzoate typically involves the chlorosulfonation of methyl 5-methoxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Starting Material: Methyl 5-methoxybenzoate.
Chlorosulfonation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the chlorosulfonyl group at the meta position relative to the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or a sulfonyl chloride using reducing agents like tin(II) chloride (SnCl2) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Chlorosulfonation: Chlorosulfonic acid (ClSO3H).
Reduction: Tin(II) chloride (SnCl2), lithium aluminum hydride (LiAlH4).
Substitution: Amines, alcohols, thiols.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis or reduction.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to form sulfonamide derivatives, which are known for their biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used in biochemical studies to investigate the effects of sulfonyl-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-methoxybenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives with different biological activities. The specific molecular targets and pathways depend on the nature of the nucleophile and the resulting derivative .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(chlorosulfonyl)benzoate: Similar structure but lacks the methoxy group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but differs in its overall structure and reactivity.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group attached to a benzoxazolinone ring.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-methoxybenzoate is unique due to the presence of both a methoxy group and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C9H9ClO5S |
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Molecular Weight |
264.68 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO5S/c1-14-7-3-6(9(11)15-2)4-8(5-7)16(10,12)13/h3-5H,1-2H3 |
InChI Key |
LXAWCFINLXMXMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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